Structural Differentiation from Halogenated Analogs Based on Lipophilicity and Polar Surface Area
The 3,4-dimethoxyphenyl substituent of the target compound confers distinct physicochemical properties compared to its 4-chloro and 4-fluoro analogs. In silico predictions indicate a higher polar surface area (59 Ų) and balanced LogP (ACD/LogP = 4.67) for the target compound, suggesting improved aqueous solubility potential over the more lipophilic 4-chlorophenyl analog . This directly impacts formulation and DMSO solubility profiles in procurement.
(Δ TPSA +17.2 Ų; Δ LogP −0.83 vs. 4-Cl analog)
| Evidence Dimension | Topological Polar Surface Area (TPSA) and LogP |
|---|---|
| Target Compound Data | TPSA = 59 Ų; ACD/LogP = 4.67 |
| Comparator Or Baseline | N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine: TPSA = 41.8 Ų (predicted); ACD/LogP = 5.5 (predicted). |
| Quantified Difference | ΔTPSA ≈ +17.2 Ų; ΔLogP ≈ -0.83 units |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform. |
Why This Matters
Higher TPSA and lower LogP are associated with better aqueous solubility, a critical factor for in vitro assay preparation and minimizing DMSO content, directly influencing procurement decisions for screening workflows.
